Levocetirizine amide chemical structure and properties
Levocetirizine amide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levocetirizine amide, chemically known as 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide, is a key intermediate and a known impurity in the synthesis of Levocetirizine, a potent second-generation antihistamine.[][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of Levocetirizine amide. It also details the established analytical methodologies for its characterization and discusses the mechanism of action of its parent compound, Levocetirizine, to provide context for its biological relevance. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of Levocetirizine and related compounds.
Chemical Structure and Identification
Levocetirizine amide is the (R)-enantiomer of cetirizine (B192768) amide. Its chemical structure consists of a central piperazine (B1678402) ring linked to a diphenylmethyl group on one nitrogen and an ethoxyacetamide group on the other.
IUPAC Name: 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide[3]
Chemical Formula: C₂₁H₂₆ClN₃O₂[3]
Molecular Weight: 387.90 g/mol []
CAS Number: 909779-33-5[3]
SMILES: C1CN(CCN1CCOCC(=O)N)--INVALID-LINK--C3=CC=C(C=C3)Cl[]
InChI Key: LVJDQBJDVOYDLA-OAQYLSRUSA-N[]
Physicochemical Properties
The physicochemical properties of Levocetirizine amide are crucial for its handling, formulation, and analytical characterization. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Appearance | White to Off-white Solid | [] |
| Melting Point | 89-91°C | [] |
| Boiling Point (Predicted) | 539.3 ± 50.0 °C | [] |
| Density (Predicted) | 1.210 ± 0.06 g/cm³ | [] |
| pKa (Predicted) | 15.56 ± 0.40 | [2] |
| Solubility | Slightly soluble in Chloroform and DMSO | [] |
| Storage Temperature | 2-8°C | [] |
Synthesis and Experimental Protocols
Levocetirizine amide is primarily synthesized as an intermediate or impurity in the production of Levocetirizine. The general synthetic approach involves the condensation of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable ethoxyacetamide derivative.
Synthesis of Levocetirizine Amide
This protocol is adapted from the synthesis of the dextrorotatory isomer.
Reaction Scheme:
(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine + 2-(2-chloroethoxy)acetamide (B1366819) → 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide
Materials:
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(R)-1-[(4-chlorophenyl)phenylmethyl]piperazine
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2-(2-chloroethoxy)acetamide
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Sodium carbonate (Na₂CO₃)
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Potassium iodide (KI)
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Concentrated Hydrochloric Acid (HCl)
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Norit (activated carbon)
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Dicalite (diatomaceous earth)
Procedure:
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To a mixture of p-xylene and toluene, add (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, 2-(2-chloroethoxy)acetamide, sodium carbonate, and potassium iodide.
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Heat the mixture at reflux temperature for approximately 17 hours.
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Add a small amount of Norit and filter the hot mixture through Dicalite.
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Wash the filter residue with a small amount of toluene and combine the filtrate and washing solution.
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Evaporate the solvents under reduced pressure.
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Dissolve the residue in toluene and wash successively with water and a saturated aqueous solution of sodium chloride.
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Separate the organic phase and evaporate the solvent to obtain the crude Levocetirizine amide base.
Purification (as Dihydrochloride Salt):
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Dissolve the crude residue in acetone and cool the solution in an ice bath.
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Add concentrated hydrochloric acid dropwise.
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Add additional acetone and continue stirring in the ice bath for 1 hour.
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Filter the precipitate and dry it under vacuum at 50°C to yield Levocetirizine amide dihydrochloride.
Experimental Workflow for Synthesis
Caption: Synthesis and purification workflow for Levocetirizine Amide.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of Levocetiririzine amide, particularly in the context of purity testing for Levocetirizine.
HPLC Method for Impurity Profiling
This is a representative HPLC method based on USP guidelines for Levocetirizine Dihydrochloride.
Chromatographic Conditions:
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Column: C18, 4.6-mm × 25-cm; 5-µm packing
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Mobile Phase: A mixture of buffer and acetonitrile (B52724) (e.g., 580:420) with pH adjusted to 6.0. The buffer can be prepared with potassium dihydrogen orthophosphate.[2]
-
Flow Rate: 1.0 mL/min
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Detector: UV at 230 nm
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Column Temperature: 30°C
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Injection Volume: 20 µL
Sample Preparation:
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Standard Solution: Prepare a solution of Levocetirizine Amide reference standard in the mobile phase at a known concentration (e.g., 0.2 µg/mL).
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Sample Solution: Dissolve the test sample (e.g., Levocetirizine Dihydrochloride) in the mobile phase to a suitable concentration (e.g., 200 µg/mL).
Procedure:
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Equilibrate the HPLC system with the mobile phase.
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Inject the standard solution and record the chromatogram and retention time.
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Inject the sample solution and record the chromatogram.
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Identify the Levocetirizine amide peak in the sample chromatogram by comparing its retention time with that of the standard.
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Quantify the amount of Levocetirizine amide in the sample by comparing the peak area with that of the standard.
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of Levocetirizine Amide.
Mechanism of Action (of Levocetirizine)
Currently, there is no specific information available on the biological activity of Levocetirizine amide itself. It is primarily considered an impurity or intermediate. However, to understand its potential biological context, the mechanism of action of the parent compound, Levocetirizine, is described below.
Levocetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptors.[4] Histamine, a key mediator in allergic reactions, exerts its effects by binding to these receptors on various cells.
Signaling Pathway:
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
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Histamine Binding: Histamine binds to the H1 receptor.
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G-protein Activation: This binding activates the associated Gq protein.
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PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
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PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
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Cellular Response: The activation of these downstream signaling molecules leads to various cellular responses characteristic of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
Levocetirizine acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation, thereby preventing histamine-mediated signaling.
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Conclusion
Levocetirizine amide is a well-characterized compound of significant interest in the pharmaceutical industry, particularly in the context of Levocetirizine synthesis and quality control. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and analytical methodologies. While its own biological activity is not extensively studied, understanding its properties is critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient, Levocetirizine. The detailed protocols and diagrams presented herein are intended to aid researchers and drug development professionals in their work with this important molecule.
References
- 2. Levocetirizine amide impurity HCl | 909779-33-5 [chemicalbook.com]
- 3. Levocetirizine amide | C21H26ClN3O2 | CID 11538302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
